molecular formula C7H10ClNS B12975402 2-Chloro-5-isopropylthiophen-3-amine

2-Chloro-5-isopropylthiophen-3-amine

Cat. No.: B12975402
M. Wt: 175.68 g/mol
InChI Key: HEDYGZZNBLYIOA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylthiophen-3-amine is a substituted thiophene derivative featuring a chlorine atom at position 2, an isopropyl group at position 5, and an amine group at position 3. This compound belongs to a class of heterocyclic aromatic amines with applications in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing (chlorine) and electron-donating (amine) groups, which may influence its reactivity and suitability as a building block for complex molecules.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-chloro-5-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C7H10ClNS/c1-4(2)6-3-5(9)7(8)10-6/h3-4H,9H2,1-2H3

InChI Key

HEDYGZZNBLYIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The isopropyl group in this compound enhances steric bulk compared to simpler alkyl or methylamine groups (e.g., in (5-Chlorothiophen-2-ylmethyl)-methyl-amine). This may reduce solubility in polar solvents but improve lipid membrane permeability in drug design. The amine at position 3 in both this compound and 3-Amino-4-chlorothiophene facilitates nucleophilic reactions, but steric hindrance from the isopropyl group in the former may slow kinetics.

Stability :

  • Chlorothiophene derivatives generally exhibit stability under refrigeration (2–8°C) in sealed containers . However, this compound’s stability under oxidative conditions remains uncharacterized.

Standard precautions for amines (e.g., skin/eye protection, ventilation) are recommended.

Research Findings and Gaps

  • Synthetic Utility : Chlorinated thiophene amines are pivotal intermediates. For example, (5-Chlorothiophen-2-ylmethyl)-methyl-amine is used in ligand synthesis , whereas 2,5-Dichlorothiophene-3-amine serves in polymer chemistry. The isopropyl variant’s applications are less explored.

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